physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one
physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, spectral data, and provides insights into its synthesis and safe handling.
Chemical and Physical Properties
2-Bromo-1-(thiophen-2-yl)propan-1-one, with the CAS number 75815-46-2, is a halogenated ketone derivative featuring a thiophene ring. Its core characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Boiling Point | 273.9 °C at 760 mmHg | |
| Density | 1.559 g/cm³ | |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Melting Point | Data not available. |
Spectral Data Analysis
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the propanone chain. The aromatic protons on the thiophene ring would appear in the downfield region (typically δ 7-8 ppm). The methine proton adjacent to the bromine atom is expected to be a quartet, shifted downfield due to the deshielding effects of the bromine and carbonyl group. The methyl protons would appear as a doublet in the upfield region.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon is expected to have the most downfield chemical shift (around δ 190-200 ppm). The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shifted downfield, and the methyl carbon will appear in the upfield region.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the thiophene ring and the alkyl chain, as well as C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (Expected)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propanone side chain.
Experimental Protocols
Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one
A plausible synthetic route to 2-Bromo-1-(thiophen-2-yl)propan-1-one involves the α-bromination of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one. A general procedure, adapted from the synthesis of a similar compound, 1-(5-bromo-thiophen-2-yl)-propan-1-one, is described below.[3]
Reaction Scheme:
A potential synthetic workflow.
Materials:
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1-(thiophen-2-yl)propan-1-one
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Radical initiator (e.g., AIBN) or acid catalyst (e.g., HBr)
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Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
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Anhydrous sodium sulfate
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(thiophen-2-yl)propan-1-one in an appropriate anhydrous solvent.
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Add the brominating agent (e.g., N-Bromosuccinimide) and a catalytic amount of a radical initiator or acid.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude 2-Bromo-1-(thiophen-2-yl)propan-1-one can be purified using standard laboratory techniques.
Workflow for Purification:
General purification workflow.
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Column Chromatography: Flash column chromatography on silica gel is a common method for purifying α-bromoketones. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting material and byproducts.
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Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Analytical Methods
The purity of 2-Bromo-1-(thiophen-2-yl)propan-1-one can be assessed using the following techniques:
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Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile and water) can be employed.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures:
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Skin Contact: Immediately wash with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Relationships in Synthesis and Analysis
The synthesis and analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one follow a logical progression, starting from the precursor and leading to a pure, well-characterized product.
Logical flow from synthesis to characterization.
This guide provides a foundational understanding of 2-Bromo-1-(thiophen-2-yl)propan-1-one for its application in research and development. It is imperative to consult specific literature and safety data for any new experimental work.
References
- 1. 2-Bromo-1-(thiophen-2-yl)propan-1-one | C7H7BrOS | CID 11769952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(thiophen-2-yl)propan-1-one | CymitQuimica [cymitquimica.com]
- 3. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
